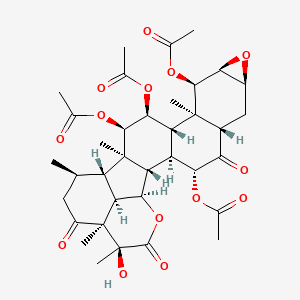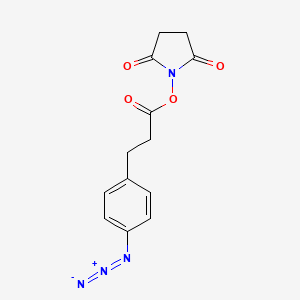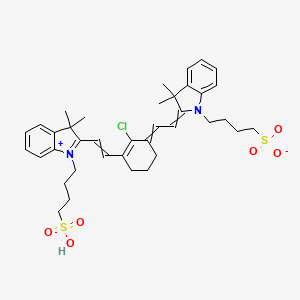
(R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HyT36 is a small molecule hydrophobic tag that promotes the degradation of fusion proteins and the pseudokinase Her3 . It is primarily used in scientific research to study protein degradation and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HyT36 involves multiple steps, including the formation of a hydrophobic tag and its attachment to a specific molecular structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of HyT36 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and tested for quality before being distributed for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
HyT36 undergoes various chemical reactions, including:
Oxidation: HyT36 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert HyT36 into reduced forms with different properties.
Substitution: HyT36 can participate in substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of HyT36 .
Applications De Recherche Scientifique
HyT36 has a wide range of scientific research applications, including:
Chemistry: Used to study protein degradation and stability.
Biology: Helps in understanding the role of fusion proteins and pseudokinases in cellular processes.
Industry: Utilized in the development of new research tools and technologies
Mécanisme D'action
HyT36 exerts its effects by promoting the degradation of fusion proteins and the pseudokinase Her3. It selectively destabilizes these proteins, leading to their degradation through the ubiquitin-proteasome pathway. This process involves the binding of HyT36 to the target proteins, marking them for degradation by the cellular machinery .
Comparaison Avec Des Composés Similaires
Similar Compounds
HyT36(-Cl): An inactive control compound of HyT36 used in protein folding research.
Poloxin-2HT: A similar hydrophobic tag used for protein degradation studies.
Uniqueness
HyT36 is unique in its ability to selectively promote the degradation of fusion proteins and the pseudokinase Her3. Its specific hydrophobic tag structure allows for targeted protein destabilization, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C25H44ClNO3 |
|---|---|
Poids moléculaire |
442.1 g/mol |
Nom IUPAC |
(2R)-4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28)/t20-,21?,22?,23?,25?/m1/s1 |
Clé InChI |
FRQCQVUXVOJKTG-AXYUOHRYSA-N |
SMILES isomérique |
C[C@H](CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
SMILES canonique |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)



![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)


![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)

